Product packaging for 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine(Cat. No.:)

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B13230515
M. Wt: 139.20 g/mol
InChI Key: DOVPROBFGXRSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine is a pyrazole-containing aliphatic amine of interest in medicinal chemistry and chemical biology. The pyrazole ring is a privileged scaffold in drug discovery due to its versatile pharmacological properties and presence in numerous bioactive molecules . This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the exploration of heteroaromatic inhibitors for metalloproteinases like meprin α and β . Research into pyrazole-based compounds has shown their significant potential as potent and selective inhibitors for these and other metalloproteinase targets, which are implicated in conditions such as cancer, fibrotic diseases, and Alzheimer's . The structure features a primary amine, offering a reactive handle for further chemical modification through amide bond formation or reductive amination, and a sterically hindered quaternary carbon center linking the amine to the nitrogen of the pyrazole ring. This specific substitution pattern can influence the compound's physicochemical properties and its interaction with biological targets . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3 B13230515 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-methyl-2-pyrazol-1-ylpropan-1-amine

InChI

InChI=1S/C7H13N3/c1-7(2,6-8)10-5-3-4-9-10/h3-5H,6,8H2,1-2H3

InChI Key

DOVPROBFGXRSPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)N1C=CC=N1

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 1h Pyrazol 1 Yl Propan 1 Amine and Analogous Structures

De Novo Synthesis of the 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine Scaffold

The creation of the core structure of this compound, which features a pyrazole (B372694) ring N-substituted with a tertiary alkyl group bearing a primary amine, can be approached through methods that construct the pyrazole ring from acyclic precursors.

One-Step Reaction Methodologies

While a direct one-step synthesis of this compound is not extensively documented, methodologies for the direct preparation of N-substituted pyrazoles from primary amines offer a foundational approach. A notable one-step method involves the reaction of a primary amine with a 1,3-diketone in the presence of an electrophilic amination reagent. nih.govmdpi.comnih.gov This approach is significant as it utilizes the primary amine as the source of the N-substituent on the pyrazole ring.

The general reaction involves the condensation of a primary amine (R-NH₂) with a β-diketone, such as acetylacetone, and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine, in a solvent such as dimethylformamide (DMF). nih.govmdpi.com This method is advantageous due to its operational simplicity, short reaction times, and the use of commercially available starting materials. nih.govmdpi.comnih.gov

Reactant 1Reactant 2Amination ReagentProductYield (%)
3,3-Dimethylbutan-2-amineAcetylacetoneO-(4-nitrobenzoyl)hydroxylamine1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole44
2,4,4-Trimethylpentan-2-amineAcetylacetoneO-(4-nitrobenzoyl)hydroxylamine3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole38
DodecylamineAcetylacetoneO-(4-nitrobenzoyl)hydroxylamine1-Dodecyl-3,5-dimethyl-1H-pyrazole33
AnilineAcetylacetoneO-(4-nitrobenzoyl)hydroxylamine3,5-Dimethyl-1-phenyl-1H-pyrazole70

This table presents examples of N-substituted pyrazoles synthesized using a one-step methodology, demonstrating the versatility of the primary amine reactant. Data sourced from mdpi.com.

To synthesize the specific scaffold of this compound using this approach, one would theoretically start with 2-amino-2-methylpropan-1-ol and protect the hydroxyl group, followed by conversion to an amine, which would then be reacted with a suitable diketone. A subsequent deprotection and conversion of the hydroxyl to an amine would be necessary, making it a multi-step process rather than a direct one-step synthesis.

Diversification of Pyrazole-Containing Amine Architectures

Once the pyrazole-containing amine scaffold is obtained, its structure can be further diversified through various chemical reactions, including N-alkylation, condensation reactions, and ring formation strategies.

N-Alkylation and Amine Condensation Reactions

N-alkylation of the pyrazole ring is a common strategy for introducing diverse substituents. This can be achieved under basic conditions by deprotonating the pyrazole nitrogen followed by the addition of an alkyl halide. semanticscholar.org Alternatively, acid-catalyzed N-alkylation methods have been developed. For instance, trichloroacetimidates can be used as electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA) to achieve N-alkylation of pyrazoles. mdpi.com This method provides an alternative to harsher conditions that require strong bases. mdpi.com

The primary amine functionality on the substituent of pyrazole-containing amines can readily undergo condensation reactions. For example, 5-aminopyrazoles are known to react with N-substituted isatins to form pyrazole-oxindole hybrid systems. mdpi.com This demonstrates the potential of the amine group in this compound to react with various carbonyl compounds to form imines or other condensation products, thereby diversifying the molecular architecture.

Ring Formation and Functionalization Strategies (e.g., Mannich-type reactions, coupling reactions)

Mannich-type reactions are a powerful tool for the functionalization of pyrazoles. The pyrazole ring, being electron-rich, can act as a nucleophile in these reactions. In a typical Mannich reaction, an active hydrogen-containing compound (the pyrazole), an aldehyde (like formaldehyde), and a primary or secondary amine react to form a Mannich base. derpharmachemica.comnih.gov The acidic proton on the pyrazole nitrogen can participate in this reaction, leading to N-functionalized products. nih.gov For instance, the reaction of pyrazole with formaldehyde (B43269) and a secondary amine can yield N-aminomethylated pyrazoles. nih.gov

Coupling reactions also offer a versatile route to functionalized pyrazoles. For example, Suzuki-Miyaura cross-coupling reactions can be performed on halogenated pyrazoles to introduce aryl or heteroaryl moieties. acs.org This highlights a potential pathway for the diversification of the this compound scaffold, assuming a halogenated pyrazole precursor is used in its synthesis.

Reaction TypePyrazole SubstrateReagentsProduct Type
N-Alkylation4-ChloropyrazolePhenethyl trichloroacetimidate, CSAN-Phenethyl-4-chloropyrazole
Mannich ReactionPyrazoleFormaldehyde, Secondary AmineN-Aminomethylated pyrazole
Suzuki-Miyaura CouplingIodinated PyrazoleArylboronic acid, Pd catalystAryl-substituted pyrazole

This table summarizes various strategies for the diversification and functionalization of pyrazole-containing architectures.

Chemical Reactivity and Transformation Pathways of the this compound Moiety

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the pyrazole ring and the primary amine group.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in this compound is a key site for nucleophilic reactions. This reactivity is fundamental to many of the diversification strategies mentioned previously. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers.

Examples of reactions driven by the nucleophilicity of a primary amine on a pyrazole scaffold include acylation and condensation. Acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride would lead to the corresponding amides. scirp.org As previously noted, condensation with aldehydes or ketones would yield imines. These transformations underscore the utility of the amine functionality as a handle for further molecular elaboration. The nucleophilic character of such amines is also harnessed in the synthesis of more complex heterocyclic systems, where the amine participates in ring-forming reactions. scirp.org

Aromaticity and Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a vast array of chemical compounds, including this compound. Its chemical behavior is profoundly influenced by its aromatic character. globalresearchonline.net Aromaticity in pyrazole arises from a planar, cyclic, fully conjugated system containing 6 π-electrons (4n+2, where n=1), which satisfies Hückel's rule. rrbdavc.orglibretexts.org Each of the three carbon atoms and two nitrogen atoms in the ring is sp² hybridized, contributing one p-orbital to the delocalized π-system. rrbdavc.org This delocalization results in a system that is more stable than a corresponding non-aromatic analogue. mdpi.com

While pyrazole itself is aromatic, the introduction of substituents, particularly on a nitrogen atom as seen in N-alkylated analogs, can influence this property. Studies have shown that the aromaticity of azoles like pyrazole can be less robust to N-substitution compared to C-substitution on benzene (B151609) rings. scispace.comnih.gov The nature of the N-substituent can affect the electronic distribution within the ring, although the fundamental aromatic character is retained. researchgate.net

The electron distribution in the pyrazole ring dictates the regioselectivity of electrophilic aromatic substitution reactions. The two nitrogen atoms significantly influence the electron density at the ring carbons. The combined electron-withdrawing nature of the nitrogens reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.com Electrophilic attack at C3 or C5 is energetically unfavorable as it proceeds through a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org In contrast, attack at the C4 position avoids this instability. rrbdavc.org Consequently, reactions such as nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation overwhelmingly occur at the C4 position. globalresearchonline.netscribd.com While the pyrazole ring is generally considered reactive towards electrophiles—more so than benzene but less than pyrrole (B145914) or furan—protonation of the ring to form a pyrazolium (B1228807) cation deactivates it towards further electrophilic attack. globalresearchonline.netimperial.ac.uk

The table below summarizes common electrophilic substitution reactions on the pyrazole ring, highlighting the consistent regioselectivity for the C4 position.

Reaction Reagents Electrophile Position of Substitution Product
Nitration HNO₃ / H₂SO₄NO₂⁺C44-Nitropyrazole
Sulfonation Fuming H₂SO₄SO₃C4Pyrazole-4-sulfonic acid
Bromination Br₂Br⁺C44-Bromopyrazole
Vilsmeier-Haack Formylation POCl₃ / DMFClCH=N⁺Me₂C4Pyrazole-4-carbaldehyde
Diazonium Coupling Ar-N₂⁺Cl⁻Ar-N₂⁺C44-Arylazopyrazole

This table is based on findings from multiple sources. globalresearchonline.netscribd.com

Oxidative and Reductive Transformations

The aromatic nature of the pyrazole nucleus imparts significant stability, making it generally resistant to both oxidative and reductive transformations under standard conditions. globalresearchonline.netpharmaguideline.com

Oxidative Transformations The pyrazole ring is typically stable towards oxidizing agents. pharmaguideline.com When N-alkylated pyrazoles are subjected to strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), the reaction tends to occur on the alkyl side-chain rather than the heterocyclic ring itself. globalresearchonline.net For instance, C-alkylated side chains can be oxidized to the corresponding pyrazole carboxylic acids, leaving the core pyrazole structure intact. globalresearchonline.net This stability allows for selective functionalization of substituents without disrupting the central aromatic ring. However, under specific conditions, the ring can participate in oxidative reactions. For example, some oxidative processes can facilitate the synthesis of pyrazoles through N-N bond coupling in precursor molecules, though this involves the formation of the ring rather than the transformation of an existing one. nih.govrsc.org

Reductive Transformations Similarly, the pyrazole ring exhibits considerable resistance to reduction. pharmaguideline.com Unsubstituted pyrazole is stable under both catalytic hydrogenation and chemical reduction conditions. pharmaguideline.com However, the reactivity of pyrazole derivatives can be altered by substituents. For example, N-phenyl pyrazole can be reduced to the corresponding pyrazoline using sodium and ethanol. globalresearchonline.net More forceful conditions, such as catalytic hydrogenation, can lead to the saturation of the ring, first yielding a pyrazoline and subsequently a pyrazolidine. globalresearchonline.net Specialized catalytic systems have been developed to achieve the reduction of pyrazole precursors during cyclization to form N-substituted pyrazoles, where hydrogen is used as the reducing agent in the presence of an acid and a hydrogenation catalyst. google.com This process, however, is part of a synthetic sequence to build the molecule rather than a direct transformation of a stable, pre-formed pyrazole ring.

The general outcomes of oxidative and reductive conditions on pyrazole and its derivatives are summarized in the table below.

Transformation Reagents/Conditions Substrate Outcome
Oxidation Alkaline KMnO₄C-Alkyl PyrazoleOxidation of alkyl side-chain to carboxylic acid; ring remains intact. globalresearchonline.net
Reduction Sodium (Na) / EthanolN-PhenylpyrazoleReduction to N-Phenylpyrazoline. globalresearchonline.net
Reduction Catalytic Hydrogenation (e.g., H₂/Pd)Pyrazole DerivativeStepwise reduction to pyrazoline, then pyrazolidine. globalresearchonline.net
Reduction Catalytic/Chemical ReductantsUnsubstituted PyrazoleGenerally resistant to reduction. pharmaguideline.com

Structure Activity Relationship Sar and Structural Modifications of 2 Methyl 2 1h Pyrazol 1 Yl Propan 1 Amine Derivatives

Positional Isomerism and Substituent Effects on Bioactivity

The biological activity of pyrazole (B372694) derivatives is highly sensitive to the substitution pattern on the pyrazole ring. mdpi.com The placement, number, and electronic nature of substituents can drastically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Positional Isomerism: The position of substituents on the pyrazole ring is a critical determinant of bioactivity. Aminopyrazoles (APs), for instance, exhibit different pharmacological profiles depending on the location of the amino group. 3-Aminopyrazoles are often explored as anticancer and anti-inflammatory agents, while 4-aminopyrazoles have shown antioxidant properties, and 5-aminopyrazoles are widely used as kinase inhibitors. mdpi.comnih.govmdpi.com For derivatives of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, moving the propanamine substituent from the N-1 position to a carbon atom (e.g., C-3, C-4, or C-5) would fundamentally change the molecule's interaction with biological targets. Likewise, the tautomeric nature of unsymmetrically substituted pyrazoles can lead to mixtures of N-1 and N-2 alkylated isomers during synthesis, each potentially having a distinct biological profile. pharmablock.comnih.gov

Substituent Effects: The introduction of various functional groups onto the pyrazole ring allows for the fine-tuning of a molecule's properties.

Electronic Effects: The electronic properties of substituents significantly impact potency. In one study on pyrazole-based N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, replacing a methyl group at the 3-position with an electron-withdrawing trifluoromethyl group led to a drop in efficacy, while an electron-donating methoxy (B1213986) group resulted in a complete loss of activity. nih.gov Conversely, in a series of pyrazole derivatives evaluated for anti-inflammatory activity, compounds with electron-donating methyl groups showed higher activity than those with electron-withdrawing nitro groups. globalresearchonline.net This highlights that the optimal electronic nature of substituents is target-dependent.

Steric Effects: The size and bulkiness of substituents also play a crucial role. For NAAA inhibitors, extending the alkyl chain length at the 5-position of the pyrazole from methyl to n-propyl enhanced potency threefold. Further increases in size to n-butyl, iso-propyl, or tert-butyl were well-tolerated but offered no additional benefit. nih.gov In another study on meprin inhibitors, 3,5-diphenylpyrazole (B73989) showed high activity, whereas introducing smaller methyl or larger benzyl (B1604629) groups at one of these positions decreased activity. nih.gov

Hydrogen Bonding: The ability of the pyrazole ring to act as a hydrogen bond donor or acceptor is vital for target interaction. The unsubstituted N-H of the pyrazole ring is often crucial. For instance, in a series of NAAA inhibitors, analogs lacking the N-H donor (e.g., 1,3,5-trimethyl pyrazole) showed a complete loss of inhibitory effect, suggesting this feature is essential for binding to the protein pocket. acs.org

The following table summarizes the effect of various substituents on the pyrazole ring on the inhibitory activity against different enzyme targets.

Compound Series Target Enzyme Substituent Modification Position Observed Effect on Activity
Pyrazole SulfonamidesNAAAUnsubstituted pyrazole vs. 3,5-dimethyl3, 5Complete loss of activity nih.gov
Pyrazole SulfonamidesNAAACH₃ vs. CF₃ (electron-withdrawing)3Drop in efficacy (IC₅₀ > 3 µM) nih.gov
Pyrazole SulfonamidesNAAACH₃ vs. OCH₃ (electron-donating)3No detectable activity nih.gov
Pyrazole SulfonamidesNAAAMethyl vs. n-Propyl vs. tert-Butyl5Increased potency, then tolerated nih.gov
Diaryl PyrazolesMeprin αPhenyl vs. Methyl3 or 5Decrease in activity nih.gov

Conformational Analysis and Flexible Linker Design

The propan-1-amine portion of this compound acts as a flexible linker connecting the pyrazole core to a terminal functional group. The length, rigidity, and conformation of this linker are critical for correctly positioning the pharmacophoric elements within a biological target's binding site. nih.gov

Conformational analysis, often aided by computational methods like potential energy scans, helps identify the lowest energy (most stable) conformers of a molecule. researchgate.netmdpi.com For flexible molecules like pyrazole amines, understanding the preferred spatial arrangement is key to rational drug design. The linker's flexibility allows the molecule to adopt various conformations, but only specific arrangements may be suitable for effective binding. For example, in a series of pyrazole analogs developed as antibacterial agents, the conformation of the linker was a key focus of the SAR investigation, leading to the identification of more rigid tetrahydroindazole (B12648868) analogs as the most potent compounds. nih.gov

The design of this linker can be optimized based on several principles:

Flexibility vs. Rigidity: Flexible linkers, often rich in rotatable single bonds, allow a molecule to adapt to the binding site. However, too much flexibility can lead to an entropic penalty upon binding, reducing affinity. Rigid linkers, by contrast, can pre-organize the molecule in the desired bioactive conformation, which can enhance potency. The pyrazole core itself has been used as a scaffold to rigidify other flexible structures. nih.gov

Length: The length of the linker is crucial for spanning the distance between different interaction points within a binding pocket. The three-atom chain of the propanamine linker in the title compound provides a specific reach that can be lengthened or shortened in derivative design to optimize target engagement.

Introduction of Steric Constraints: The gem-dimethyl group on the C-2 position of the propanamine linker in this compound introduces a significant steric constraint. This substitution restricts the rotational freedom around the C-C bonds, favoring certain conformations over others and potentially leading to improved selectivity or potency by forcing a specific binding mode.

The table below illustrates how linker modifications can influence biological activity in related compound series.

Compound Series Modification Principle Specific Change Result
Pyrazole AntibacterialsIncreased RigidityFlexible linker replaced with tetrahydroindazoleIdentification of most potent compounds nih.gov
Pyrazole SulfonamidesLinker Atom ReplacementOxygen ether linker replaced with Nitrogen or MethyleneAbolished inhibitory activity acs.org

Stereochemical Considerations in Pyrazole Amines

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral and often interact differently with enantiomers of a chiral drug. The introduction of a chiral center into pyrazole amine derivatives can lead to significant differences in potency, selectivity, and metabolism between stereoisomers.

In the case of this compound, the core structure is achiral. However, modifications can easily introduce chirality. For example, substitution on the C-1 of the propane (B168953) chain or the use of a chiral substituent on the pyrazole ring would create stereoisomers.

The importance of stereochemistry has been clearly demonstrated in studies of related compounds. In a series of pyrazole-based inhibitors for the bacterial enzyme DapE, a racemic compound with a methyl group on the linker (analogous to the C-1 position) was synthesized. Subsequent separation and testing of the individual enantiomers revealed that the biological activity was almost exclusively associated with one isomer. The (R)-enantiomer was a potent inhibitor, while the (S)-enantiomer was essentially inactive. mdpi.com Similarly, in another study of pyrazoline derivatives as monoamine oxidase (MAO) inhibitors, the (R)-enantiomer was found to be an exceptionally potent and selective MAO-A inhibitor, whereas the (S)-enantiomer was significantly less potent. nih.gov

These findings underscore that for chiral derivatives of this compound, evaluating the individual enantiomers is critical. The differential activity is typically due to one enantiomer having a more favorable three-dimensional arrangement for optimal interaction with the chiral binding site of the target protein.

The following table presents data from a study on pyrazole thioether DapE inhibitors, demonstrating the impact of stereochemistry on bioactivity. mdpi.com

Compound Configuration Target Inhibition at 100 µM IC₅₀ (µM)
7p RacemicHiDapE-35.6
(R)-7q RHiDapE99%18.8
(S)-7r SHiDapE14.6%> 100

Rational Design Principles for Enhanced Pharmacological Profiles

Rational drug design aims to optimize the therapeutic properties of a lead compound, such as this compound, by making targeted structural modifications based on an understanding of its biological target and SAR. nih.gov

Key principles for rationally designing improved derivatives include:

Target-Specific Interactions: Design often begins with identifying key interactions between the lead compound and its target through methods like X-ray crystallography or computational molecular docking. acs.orgresearchgate.net For pyrazole derivatives, this frequently involves optimizing hydrogen bonds via the pyrazole N-H, engaging in hydrophobic interactions with substituted aryl rings, and positioning polar groups to interact with hydrophilic pockets. nih.gov For example, in the design of NAAA inhibitors, docking studies revealed a crucial double hydrogen bond interaction between the pyrazole ring and an glutamate (B1630785) residue (E195), explaining why analogs unable to form this bond were inactive. acs.org

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency or pharmacokinetic properties. The pyrazole ring itself is often considered a bioisostere of a phenyl ring, offering different electronic and solubility characteristics. pharmablock.comnih.gov Within the pyrazole, a methyl group could be replaced by a chlorine atom (similar size) or an ethyl group to probe steric and electronic limits.

Scaffold Hopping: This involves replacing the central pyrazole core with a different heterocyclic system (e.g., isoxazole (B147169), triazole) while maintaining the key substituent interaction points. nih.gov This can lead to novel chemical series with improved properties, such as better metabolic stability or new intellectual property. For NAAA inhibitors, replacing the pyrazole with an isoxazole led to a complete loss of activity, demonstrating the specific importance of the pyrazole scaffold for that target. acs.org

Structure-Based and Ligand-Based Design: When the target structure is known (structure-based design), derivatives can be designed to fit precisely into the binding site and make specific, favorable contacts. When the target is unknown (ligand-based design), models can be built based on the common features of a series of active molecules (a pharmacophore) to guide the design of new compounds with similar properties. researchgate.net

By integrating these principles, medicinal chemists can systematically modify the this compound scaffold to develop derivatives with superior potency, selectivity, and drug-like properties.

Biological and Pharmacological Investigations of 2 Methyl 2 1h Pyrazol 1 Yl Propan 1 Amine and Its Analogs

In Vitro Biological Screening Methodologies

The preliminary assessment of the biological activity of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine and its analogs relies on a variety of in vitro screening methodologies. These assays provide crucial initial data on their potential efficacy and mechanism of action at the molecular and cellular levels.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in identifying and characterizing compounds that can modulate the activity of specific enzymes. For pyrazole (B372694) derivatives, these assays are critical in determining their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

One key target for pyrazole-containing compounds is N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine amidase involved in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). acs.orgnih.gov Fluorogenic assays are commonly employed to screen for NAAA inhibitors. In these assays, a non-fluorescent substrate of NAAA is cleaved by the enzyme to release a fluorescent product. The inhibitory activity of a test compound is quantified by measuring the reduction in the fluorescence signal.

For instance, in the development of novel pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors, a fluorogenic human NAAA assay was utilized for the initial biological screening. acs.org This led to the identification of several primary hits with a similar chemotype. Subsequent structure-activity relationship (SAR) studies, guided by IC50 values obtained from these assays, resulted in the discovery of highly potent inhibitors. acs.org For example, the introduction of a phenyl ring in one analog improved potency into the double-digit nanomolar range (IC50 = 0.093 μM). acs.org Further optimization, such as adding a methyl group at the para position of the phenyl ring, yielded a compound with an IC50 of 0.036 μM. acs.org A comprehensive SAR evolution led to the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689), which demonstrated a low nanomolar inhibition of human NAAA (IC50 = 0.042 μM). acs.orgnih.gov

The data below illustrates the inhibitory potency of a selection of pyrazole sulfonamide analogs against human NAAA.

Compoundh-NAAA IC50 (μM)
Analog with Phenyl Ring (31)0.093
para-Methyl Phenyl Analog (33)0.036
ARN19689 (50)0.042
para-Fluoro Analog (46)0.143
para-Methoxy Analog (44)0.175
para-Trifluoromethyl Analog (43)0.212
n-Propyl Pyrazole Analog (9)0.33
para-Cyano Analog (45)0.757

This table presents a selection of pyrazole sulfonamide analogs and their corresponding half-maximal inhibitory concentrations (IC50) against human N-acylethanolamine-hydrolyzing acid amidase (h-NAAA). The data is sourced from a study on the discovery and SAR evolution of this class of compounds. acs.org

Receptor Binding and Ligand Affinity Assessments

Receptor binding assays are essential for determining the affinity of a compound for a specific receptor. These assays typically involve a competitive binding format where the test compound competes with a radiolabeled ligand for binding to the receptor. The affinity is usually expressed as the inhibitory constant (Ki) or the concentration of the compound that displaces 50% of the radiolabeled ligand (IC50).

The development of novel pyrazole derivatives as potential anti-prostate cancer agents often involves assessing their ability to competitively inhibit the binding of androgens to the AR. nih.gov This is a critical step in identifying compounds that can block AR signaling.

Cell-Based Functional Assays

Cell-based functional assays provide insights into the biological effects of a compound in a more physiologically relevant context than isolated enzyme or receptor assays. These assays can measure a variety of cellular responses, including cell proliferation, gene expression, and the modulation of signaling pathways.

For pyrazole derivatives targeting the androgen receptor, cell-based assays are crucial for evaluating their antagonistic activity. A common approach is the use of prostate cancer cell lines that are sensitive to androgens, such as LNCaP cells. The anti-proliferative activity of novel 3-(4-fluorophenyl)-1H-pyrazole derivatives was evaluated against LNCaP and PC-3 prostate cancer cell lines. nih.gov Several of these compounds demonstrated potent anti-proliferative activity specifically against the androgen-sensitive LNCaP cells. nih.gov For example, compound 10e from this series selectively inhibited LNCaP cell growth with an IC50 value of 18 μmol/L. nih.gov

Another important cell-based assay for AR antagonists is the measurement of prostate-specific antigen (PSA) expression in LNCaP cells. PSA is a downstream target of AR signaling, and its downregulation is a key indicator of AR antagonism. In the same study, compound 10e showed a promising PSA downregulation rate of 46%, which was superior to the lead compound. nih.gov

The following table summarizes the anti-proliferative activity of a selected pyrazole analog against prostate cancer cell lines.

CompoundCell LineIC50 (μmol/L)
10eLNCaP18

This table shows the half-maximal inhibitory concentration (IC50) of compound 10e, a 3-(4-fluorophenyl)-1H-pyrazole derivative, on the proliferation of the androgen-sensitive LNCaP prostate cancer cell line. nih.gov

In the context of NAAA inhibition, cell-based assays are used to confirm that the enzymatic inhibition observed in vitro translates to a functional effect in intact cells. For instance, the inhibition of NAAA activity by pyrazole analogs has been demonstrated in rat alveolar macrophages. nih.gov

Identified Molecular Targets and Pathways

Through the application of the aforementioned in vitro screening methodologies, researchers have identified key molecular targets and signaling pathways that are modulated by this compound and its analogs.

Androgen Receptor (AR) Modulation

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. nih.govbiorxiv.org Consequently, the AR is a major therapeutic target for this disease. Several pyrazole-containing compounds have been identified as potent AR antagonists. nih.govsemanticscholar.org

The mechanism of AR antagonism by these compounds typically involves competitive inhibition of androgen binding to the receptor. nih.gov This prevents the conformational changes required for AR activation, nuclear translocation, and subsequent modulation of target gene expression, such as PSA. The development of novel pyrazole derivatives has led to compounds with significant anti-proliferative effects on androgen-dependent prostate cancer cells. nih.gov The pyrazole scaffold is a key structural feature in the design of these nonsteroidal antiandrogens. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that is responsible for the degradation of N-acylethanolamines (NAEs), including the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA). acs.orgnih.govnih.gov Inhibition of NAAA leads to an increase in the endogenous levels of PEA, thereby enhancing its therapeutic effects. acs.orgnih.gov

The table below presents IC50 values for a selection of pyrazole-containing NAAA inhibitors, demonstrating the potency that has been achieved through chemical optimization.

Compoundh-NAAA IC50 (μM)
ARN19689 (50)0.042
para-Methyl Phenyl Analog (33)0.036
Analog with Phenyl Ring (31)0.093
n-Propyl Pyrazole Analog (9)0.33

This table highlights the inhibitory potency of several optimized pyrazole sulfonamide analogs against human N-acylethanolamine-hydrolyzing acid amidase (h-NAAA). acs.org

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, representing a key target for therapeutic intervention in proliferative and autoimmune diseases. nih.gov The inhibition of human DHODH (hDHODH) by pyrazole-containing compounds has been a subject of significant research. While direct studies on this compound were not identified, investigations into its analogs, particularly those featuring the pyrazole core, provide valuable structure-activity relationship (SAR) insights.

A series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives have been identified as potent inhibitors of hDHODH. academicjournals.orgmdpi.com The inhibitory activity was often evaluated using a cell-based measles virus replication assay, as viral replication is highly dependent on the host cell's pyrimidine pool. academicjournals.org SAR studies on these analogs revealed that substitutions on the pyrazole and the attached azine ring are crucial for activity. For instance, the 2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine scaffold showed subnanomolar efficacy in antiviral assays, indicating potent DHODH inhibition. academicjournals.org Further optimization led to the discovery of highly active compounds like 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which proved to be more active than established DHODH inhibitors such as brequinar (B1684385) and teriflunomide (B560168) in enzymatic and cell-based assays. academicjournals.org

Another class of pyrazole analogs, based on the 2-hydroxypyrazolo[1,5-a]pyridine scaffold, has also demonstrated potent hDHODH inhibition and the ability to induce differentiation in acute myeloid leukemia (AML) cells. nih.gov The potency of these compounds was found to be correlated with their lipophilicity (LogD7.4), a critical parameter for cell efficacy. nih.gov These findings collectively underscore the potential of the pyrazole scaffold, a core feature of this compound, as a foundational element for the design of novel DHODH inhibitors.

Table 1: DHODH Inhibitory Activity of Pyrazole Analogs

CompoundScaffoldActivity MeasurementValueReference
(R)-HZ00Tetrahydroindazole (B12648868)IC50 (hDHODH)1.0 µM acs.org
HZ00 (racemic)TetrahydroindazoleIC50 (hDHODH)2.2 µM acs.org
Analog 6q2-(Pyrazol-1-yl)pyridinepMIC50 (Antiviral)7.0 nM academicjournals.orgresearchgate.net
Analog 14a2-(Pyrazol-1-yl)pyridinepMIC50 (Antiviral)7.4 researchgate.net

Metallo-beta-lactamase (NDM-1) Inhibition

The emergence of New Delhi metallo-beta-lactamase 1 (NDM-1) poses a significant threat to the efficacy of beta-lactam antibiotics. NDM-1 is a zinc-dependent enzyme (a metallo-beta-lactamase or MBL) capable of hydrolyzing a broad spectrum of these crucial drugs. Consequently, the development of NDM-1 inhibitors is a critical strategy to combat antibiotic resistance. While no inhibitors are currently clinically approved, various chemical scaffolds are being explored, including pyrazole derivatives.

The mechanism of MBL inhibitors often involves interaction with the catalytic zinc ions in the active site, either by chelation or by displacing a key water molecule involved in hydrolysis. Research into pyrazole-based compounds has shown their potential as NDM-1 inhibitors. A study investigating a family of N-alkylated pyrazole compounds identified derivatives with significant antibacterial activity, and subsequent in silico docking studies rationalized these findings by showing favorable binding modes within the active pockets of the NDM-1 protein.

Although direct inhibitory data for this compound against NDM-1 is not available, related structures have been investigated. For example, a series of α-aminophosphonate-based compounds were designed and synthesized as MBL inhibitors, showing activity against NDM-1 and VIM-2 with IC50 values in the micromolar range. Another study focused on pyrazole thioether analogs as inhibitors of DapE, a different bacterial metalloenzyme, demonstrating that the pyrazole scaffold can be effectively utilized to target such enzymes. These studies suggest that the pyrazole amine structure could serve as a valuable starting point for designing novel NDM-1 inhibitors.

Table 2: Metalloenzyme Inhibitory Activity of Pyrazole Analogs and Related Compounds

Compound ClassTarget EnzymeActivity Range (IC50)Reference
α-AminophosphonatesNDM-1, VIM-2, GIM-14.1–506 µM
Pyrazole Thioether Analog 7dHiDapE17.9 ± 8.0 µM
Pyrazole Thioether Analog (R)-7qHiDapE18.8 µM

Other Receptor and Enzyme Interactions

The pyrazole nucleus is a versatile scaffold known to interact with a wide array of biological targets beyond DHODH and MBLs. Analogs of this compound, particularly aminopyrazoles, have been shown to inhibit various enzymes and receptors implicated in inflammation and cancer.

Cyclooxygenase (COX) Inhibition: A prominent activity of pyrazole derivatives is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. This is famously exemplified by the selective COX-2 inhibitor Celecoxib. Studies on 5-aminopyrazole derivatives have identified compounds with potent in vitro COX-2 inhibitory activity (IC50 = 0.55 µM) and high selectivity over COX-1, comparable to Celecoxib.

Kinase Inhibition: Pyrazole derivatives are extensively investigated as protein kinase inhibitors. Various aminopyrazole analogs have shown potent activity against several kinases crucial for cell cycle regulation and signaling, including:

Cyclin-Dependent Kinases (CDKs): Di-amino pyrazole derivatives have been identified as selective CDK2 inhibitors with IC50 values in the sub-micromolar range (0.35 µM). More complex 1H-pyrazole-3-carboxamide derivatives have shown potent, sub-nanomolar inhibition of CDK2 and CDK4.

Fms-like Tyrosine Kinase 3 (FLT3): The same 1H-pyrazole-3-carboxamide series also demonstrated powerful inhibition of FLT3 (IC50: 0.089 nM), a key target in acute myeloid leukemia.

Other Kinases: Aminopyrazole scaffolds are integral to inhibitors of p38MAPK and Bruton's Tyrosine Kinase (BTK), with the BTK inhibitor Pirtobrutinib recently receiving clinical approval.

Other Targets: The inhibitory spectrum of pyrazole amines also includes enzymes like 5-lipoxygenase (5-LOX), with some hybrid molecules showing dual COX/LOX inhibition. Furthermore, certain 5-aminopyrazole derivatives have shown high binding affinity for neuropeptide Y (NPY) receptor Y5, with IC50 values as low as 15 nM.

Table 3: Inhibition of Various Enzymes and Receptors by Pyrazole Amine Analogs

Compound/AnalogTargetActivity (IC50)Reference
5-Aminopyrazole 35aCOX-20.55 µM
Di-amino pyrazole CAN508CDK20.35 µM
1H-Pyrazole-3-carboxamide 8tCDK20.719 nM
1H-Pyrazole-3-carboxamide 8tFLT30.089 nM
5-Aminopyrazole Sulfonamide 37NPY Receptor Y515 nM
Pyrazoline 2gLipoxygenase (LOX)80 µM

Diverse Preclinical Bioactivities of Pyrazole Amines

Anti-inflammatory Properties

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, largely due to its ability to inhibit key mediators of inflammation like prostaglandins. The anti-inflammatory effects of pyrazole amines and their analogs have been extensively demonstrated in various preclinical models. The primary mechanism often involves the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to assess acute anti-inflammatory activity. Numerous pyrazole derivatives have shown significant reductions in edema, with potencies sometimes exceeding those of standard non-steroidal anti-inflammatory drugs (NSAIDs). For example, a 5-aminopyrazole derivative exhibited a remarkable 91.11% edema inhibition, surpassing the effect of Celecoxib (86.66%) in the same assay. This potent in vivo activity directly correlates with the strong and selective in vitro COX-2 inhibition observed for this class of compounds. The development of pyrazole-based anti-inflammatory agents continues to be an active area of research, focusing on enhancing potency and selectivity to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 4: In Vivo Anti-inflammatory Activity of Pyrazole Amine Analogs

Compound/AnalogModelActivity (% Edema Inhibition)Reference Drug (% Inhibition)Reference
5-Aminopyrazole 35aCarrageenan-induced paw edema91.11%Celecoxib (86.66%)
Various Pyrazole DerivativesCarrageenan-induced paw edema65-80%Not specified

Antimicrobial Activities (Antibacterial, Antifungal, Antileishmanial)

Pyrazole amines and related derivatives constitute an important class of compounds with a broad spectrum of antimicrobial activities. Their efficacy has been demonstrated against various pathogens, including bacteria, fungi, and protozoan parasites like Leishmania.

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of pyrazole derivatives with moderate to potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans. The antimicrobial potency is highly dependent on the substitution pattern on the pyrazole ring and its side chains. For instance, certain pyrazole-based sulfonamide derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to the standard antibiotic Ofloxacin. Similarly, some 3-aminopyrazole (B16455) derivatives showed MIC values as low as 0.125 mg/mL against S. aureus. The lipophilicity of the compounds is often cited as a factor that facilitates penetration of the microbial cell membrane.

Antileishmanial Activity: Leishmaniasis is a neglected tropical disease caused by Leishmania parasites. Several pyrazole derivatives have emerged as promising antileishmanial agents. A novel series of amino-pyrazole ureas demonstrated excellent in vitro potency against Leishmania infantum and L. donovani, the causative agents of visceral leishmaniasis. Optimized compounds from this series showed high levels of in vivo efficacy (>90%) in a hamster model. Other pyrazole derivatives have also shown significant in vitro inhibition of various Leishmania species, including L. tropica and L. major, with IC50 values in the sub-micromolar range. The development of salt forms of some endoperoxide-pyrazole hybrids was shown to improve solubility and enhance antileishmanial activity.

Table 5: Antimicrobial Activity of Pyrazole Amine Analogs

Compound/AnalogOrganismActivity TypeValueReference
3-Aminopyrazole 2aS. aureusMIC0.125 mg/mL
3-Aminopyrazole 2aE. coliMIC8 mg/mL
Indazole 5S. aureus / S. epidermidisMIC64-128 µg/mL
Pyrazoline 9Drug-resistant StaphylococcusMIC4 µg/mL
Amino-pyrazole Urea 7L. infantumIC502.02 µM
Amino-pyrazole Urea 7L. donovaniIC502.63 µM
Pyrazole Derivative 466L. infantumIC500.40 µg/mL
Phenyl Pyrazoline IIIbL. donovaniIC500.0112 µg/mL

Antineoplastic and Antiproliferative Effects

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with its derivatives exhibiting potent antiproliferative effects across a wide range of human cancer cell lines. The mechanism of action is often tied to the inhibition of key proteins involved in cell growth and proliferation, such as the kinases discussed previously.

Aminopyrazole derivatives have demonstrated significant cytotoxic activity against various tumor cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT-116), prostate (PC-3), and leukemia (K562). For example, certain sulphamoyl derivatives of aminopyrazoles were identified as highly active agents, with IC50 values as low as 0.33 µM against the PC-3 prostate cancer cell line. Other pyrazole-oxindole conjugates and pyrazole-containing sulfonamides have also shown noteworthy cytotoxicity.

The antiproliferative activity is highly dependent on the specific substitutions on the pyrazole ring system. Structure-activity relationship studies have shown that the presence of groups like methyl, dimethylamino, and various halogenated phenyl rings can significantly influence the potency against different cell lines. The broad antineoplastic potential of pyrazole amines highlights their importance as lead compounds in the development of novel cancer therapeutics.

Table 6: Antiproliferative Activity of Pyrazole Amine Analogs Against Cancer Cell Lines

Compound/AnalogCell Line (Cancer Type)Activity (IC50)Reference
Sulphamoyl Derivative 23bPC-3 (Prostate)0.33 µM
Sulphamoyl Derivative 23bHCT-116 (Colon)2.28 µM
Sulphamoyl Derivative 23aA549 (Lung)4.22 µM
Sulphamoyl Derivative 23bMCF-7 (Breast)3.67 µM
Pyrazole Derivative 50MCF-7 (Breast)0.83 µM
Pyrazole Derivative 50A549 (Lung)1.81 µM
1,2,4-oxadiazole-pyrazole 110PC3 (Prostate)0.01 µM
1,2,4-oxadiazole-pyrazole 110MCF-7 (Breast)0.081 µM
1H-Pyrazole-3-carboxamide 8tMV4-11 (Leukemia)1.22 nM

Other Therapeutic Potentials (e.g., Analgesic, Antidiabetic, Neuroprotective)

The pyrazole scaffold is a versatile structural motif that has been successfully incorporated into a multitude of biologically active molecules. nih.gov Extensive research has demonstrated that pyrazole derivatives possess significant potential in treating a variety of conditions, including pain, diabetes, and neurodegenerative diseases.

Analgesic Activity:

A number of pyrazole derivatives have been identified as potent analgesic agents. nih.govbenthamdirect.com The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. ijpsjournal.com For instance, celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core and selectively inhibits COX-2. The fusion of the pyrazole nucleus with other heterocyclic rings, such as thiophene (B33073), has also yielded compounds with significant analgesic and anti-inflammatory properties. nih.govbenthamdirect.com In vivo studies on various pyrazole derivatives have confirmed their antinociceptive effects in models such as the acetic acid-induced writhing test and the formalin test. zsmu.edu.ua

Compound/Analog Class Therapeutic Potential Key Research Findings
Pyrazole-Thiophene HybridsAnalgesic, Anti-inflammatoryFusion of pyrazole and thiophene moieties results in potent analgesic and anti-inflammatory agents. nih.govbenthamdirect.com
Pyrazole derivatives of 1,2,4-triazole-3-thiolAnalgesicDemonstrated antinociceptive activity in acetic acid-induced writhing and formalin inflammation models in vivo. zsmu.edu.ua
Celecoxib (pyrazole-containing drug)Analgesic, Anti-inflammatoryA selective COX-2 inhibitor widely used for pain and inflammation management. ijpsjournal.com

Antidiabetic Activity:

The potential of pyrazole derivatives in the management of diabetes mellitus has been an area of active research. researchgate.neteurekaselect.com Certain pyrazole-containing compounds have been shown to act as inhibitors of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.gov By inhibiting these enzymes, these compounds can help to lower postprandial blood glucose levels. Furthermore, some pyrazole analogs have demonstrated the ability to improve insulin (B600854) secretion and reduce glucose levels in animal models of diabetes. researchgate.netnih.gov For example, a class of 1,3-diaryl-[1H]-pyrazole-4-acetamides was found to significantly lower glucose levels in ob/ob mice, a model for type 2 diabetes. researchgate.net

Compound/Analog Class Therapeutic Potential Key Research Findings
Pyrazolobenzothiazine derivativesAntidiabeticInhibit α-glucosidase and α-amylase, leading to reduced blood glucose levels in mouse models. nih.gov
1,3-diaryl-[1H]-pyrazole-4-acetamidesAntidiabeticDemonstrated significant glucose-lowering effects in ob/ob mice. researchgate.net
KGA-2727 (pyrazole derivative)AntidiabeticReduced plasma glucose and glycated hemoglobin levels in Zucker diabetic fatty (ZDF) rats. researchgate.net

Neuroprotective Effects:

Several pyrazole derivatives have exhibited promising neuroprotective properties in various experimental models. nih.govnih.gov These compounds have been investigated for their potential to mitigate neuronal damage in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Some pyrazole analogs have been shown to protect neurons from toxicity induced by agents such as 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. acgpubs.org The neuroprotective effects of certain pyrazole-containing drugs may be attributed to the inhibition of microglial activation. nih.gov Additionally, pyrazole carboxamide derivatives have been explored as multifunctional agents for Alzheimer's disease, with some compounds showing an ability to reverse cognitive deficits in animal models. researchgate.net

Compound/Analog Class Therapeutic Potential Key Research Findings
Phenylacetamide derivatives with pyrazoleNeuroprotectiveShowed neuroprotective potential against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. acgpubs.org
Pyrazole oxalamidesNeuroprotective, Anti-inflammatoryA second generation of these compounds showed improved neuroprotective activity toward neurons under inflammatory conditions. nih.gov
Pyrazole carboxamide derivativesAnti-Alzheimer'sSelected compounds reversed scopolamine-induced amnesia in an elevated plus maze model. researchgate.net

In Vivo Preclinical Efficacy Studies in Non-Human Models (e.g., Xenograft Models)

The therapeutic potential of pyrazole derivatives observed in in vitro studies has been further substantiated through in vivo preclinical efficacy studies in various non-human models. These studies are crucial for evaluating the pharmacological activity and potential clinical utility of these compounds.

Animal models of inflammation, such as carrageenan-induced paw edema in rats, have been widely used to demonstrate the anti-inflammatory and analgesic effects of pyrazole analogs. nih.gov In the realm of oncology, pyrazole derivatives have been assessed in xenograft models, where human tumor cells are implanted into immunocompromised mice. For instance, certain pyrazole compounds have been shown to inhibit tumor growth in these models. nih.gov One study reported that a pyrazole derivative, erdafitinib, demonstrated antitumor activity in xenograft models derived from bladder cancer. nih.gov Another pyrazole-containing compound, UNC2250, induced tumor regression in xenograft models by targeting both Mer and EGFR signaling pathways. mdpi.com

In the context of metabolic diseases, the antidiabetic efficacy of pyrazole derivatives has been evaluated in animal models such as diabetic mice and rats. researchgate.netnih.gov These studies have shown that oral administration of certain pyrazole compounds can lead to a significant reduction in blood glucose levels and improve glucose tolerance. nih.govresearchgate.net For example, a pyrazolobenzothiazine derivative, referred to as S1, effectively lowered blood sugar levels and increased insulin levels in a mouse model of diabetes. nih.gov

The neuroprotective effects of pyrazole analogs have also been investigated in vivo. For example, some pyrazole carboxamide derivatives were found to significantly reverse scopolamine-induced amnesia in an elevated plus maze model, indicating their potential for treating cognitive deficits. researchgate.net

Study Type Animal Model Compound Class Key Findings
Anti-inflammatory/AnalgesicCarrageenan-induced rat paw edema3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivativesFour derivatives were found to be more potent than ibuprofen (B1674241) at 3 hours. nih.gov
AnticancerOrthotopic murine mammary tumor modelSubstituted pyrazoleShowed significant tumor growth inhibitory activity at low concentrations. nih.gov
AnticancerBladder cancer xenograft modelErdafitinib (pyrazole derivative)Demonstrated antitumor activity. nih.gov
AnticancerXenograft modelsUNC2250 (aminopyrimidine-class inhibitor)Induced tumor regression by dual blockade of Mer and EGFR. mdpi.com
Antidiabeticob/ob mice1,3-diaryl-[1H]-pyrazole-4-acetamidesDemonstrated dramatic glucose lowering. researchgate.net
AntidiabeticMouse modelPyrazolobenzothiazine (S1)Lowered blood sugar levels and increased insulin levels. nih.gov
NeuroprotectiveScopolamine-induced amnesia model (mice)Pyrazole carboxamide derivativesCompounds 8 and 11 significantly reversed scopolamine-induced amnesia. researchgate.net

Computational and Theoretical Chemistry Characterization

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental electronic and structural properties of a molecule. These calculations are typically performed using software packages like Gaussian, and the results provide a foundational understanding of the molecule's behavior.

The first step in computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is commonly achieved using Density Functional Theory (DFT) methods, often with the B3LYP functional and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. biointerfaceresearch.comnih.gov

The optimization process calculates key geometric parameters. For a molecule like 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, this would yield specific bond lengths, bond angles, and dihedral (torsional) angles that define its shape. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography if available.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative of typical data obtained from DFT calculations for similar molecules.

ParameterBondCalculated Value (Å or °)
Bond LengthN1-N2 (pyrazole)~1.34 Å
Bond LengthN1-C (pyrazole-propane link)~1.45 Å
Bond LengthC-NH2 (amine)~1.47 Å
Bond AngleN2-N1-C (pyrazole)~112°
Bond AngleC-C-NH2 (amine)~109.5°
Dihedral AngleC-N1-N2-C (pyrazole ring)~0°

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how a molecule interacts with others. jseepublisher.comchalcogen.ro The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. chalcogen.ronih.gov For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed across the entire molecule.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. nih.gov It uses a color scale to indicate charge distribution: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the amine group would be expected to be electron-rich (red/yellow), while the hydrogen atoms of the amine group would be electron-poor (blue).

Table 2: Predicted Electronic Properties (Illustrative) This table is illustrative of typical data obtained from DFT calculations.

PropertyCalculated Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -0.5 eV
HOMO-LUMO Gap (ΔE)~ 6.0 eV
Dipole Moment~ 2.5 Debye

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netmdpi.comnih.gov These include:

Ionization Potential (I ≈ -EHOMO)

Electron Affinity (A ≈ -ELUMO)

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Electronegativity (χ = (I + A) / 2)

Electrophilicity Index (ω = χ² / 2η): A measure of the ability to accept electrons.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.commdpi.comscilit.com These functions pinpoint specific atoms that are most likely to participate in a reaction. For this compound, the nitrogen atoms would likely be identified as primary sites for electrophilic attack.

Theoretical vibrational frequencies can be calculated using DFT and are then compared to experimental spectra from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. biointerfaceresearch.comnih.gov This comparison helps to assign the specific molecular vibrations (stretching, bending, etc.) to the observed spectral bands. mdpi.com A scaling factor is often applied to the calculated frequencies to better match the experimental data due to the harmonic approximation used in the calculations. jseepublisher.com

Table 3: Predicted Vibrational Frequencies (Illustrative) This table is illustrative of typical assignments from vibrational analysis.

Vibrational ModePredicted Wavenumber (cm-1)Region
N-H stretching (amine)3300-3500FT-IR
C-H stretching (aliphatic)2850-3000FT-IR/FT-Raman
C=N stretching (pyrazole)1550-1650FT-IR/FT-Raman
N-H bending (amine)1500-1600FT-IR
C-N stretching1000-1250FT-IR

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to predict how a molecule might interact with biological macromolecules, such as proteins or enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.govwalshmedicalmedia.com This technique is fundamental in drug discovery for identifying potential drug candidates. researchgate.net

The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. walshmedicalmedia.com The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov For this compound, the amine group and the pyrazole nitrogens would be expected to act as hydrogen bond donors and acceptors, respectively, forming key interactions within a protein's active site. nih.gov

Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its versatile binding capabilities and synthetic accessibility. Compounds incorporating this moiety have been successfully identified as "hits" in numerous screening campaigns.

High-throughput virtual screening (HTVS) has been effectively employed to identify novel pyrazole-based inhibitors for various therapeutic targets. For instance, in the pursuit of new anticancer agents, HTVS was used to screen thousands of pyrazole-containing compounds to discover potential inhibitors of cyclin-dependent kinase 8 (CDK8), an enzyme implicated in cancer progression. chemmethod.comchemmethod.com This approach successfully identified multiple hit compounds with favorable binding interactions, underscoring the value of the pyrazole core in facilitating strong engagement with the enzyme's active site. chemmethod.comchemmethod.com

Similarly, structure-based virtual screening has led to the discovery of pyrazole-scaffold compounds that act as proteasome inhibitors. nih.govacs.org In one such study, a large library of small molecules was computationally screened against the proteasome's active site, yielding a potent pyrazole-based inhibitor with excellent metabolic stability and significant in vivo efficacy in suppressing solid tumor growth. nih.gov These examples highlight the utility of the pyrazole framework, as found in this compound, in the initial stages of drug discovery for identifying promising lead compounds.

In Silico Prediction of Preclinical ADME-Relevant Parameters

The success of a drug candidate is critically dependent on its ADME profile, which dictates its bioavailability and disposition in the body. In silico ADME prediction models provide early-stage assessment of these properties, reducing the likelihood of late-stage failures. semanticscholar.orgnih.gov Various computational tools are available to predict key parameters that influence a compound's pharmacokinetic behavior. johnshopkins.edu

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is a key indicator of oral bioavailability and blood-brain barrier penetration. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures the differential solubility of a compound in a hydrophobic and a hydrophilic phase. Both are critical parameters in assessing drug-likeness. The predicted values for this compound are presented below.

ParameterPredicted ValueDescription
TPSA 42.15 ŲThe sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.
LogP (Consensus) 0.95The logarithm of the partition coefficient between n-octanol and water.

The number of hydrogen bond donors and acceptors in a molecule influences its solubility, permeability, and binding affinity to its biological target. These counts are fundamental components of several drug-likeness rules, such as Lipinski's Rule of Five.

ParameterPredicted CountDescription
Hydrogen Bond Donors 1The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors 3The number of electronegative atoms (N, O) with lone pairs.

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. While some flexibility is necessary for target binding, a high number of rotatable bonds can be detrimental to bioavailability due to the entropic penalty paid upon binding.

ParameterPredicted CountDescription
Rotatable Bonds 3The number of single bonds that are not in a ring and are not terminal.

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, providing an additional dimension of separation based on a molecule's size, shape, and charge, which is quantified as the Collision Cross Section (CCS). mdpi.com CCS values serve as a unique molecular identifier that can enhance confidence in compound annotation. acs.orgnih.gov Due to the limited availability of experimental CCS data, machine learning models have been developed to accurately predict CCS values for small molecules, aiding in their identification in complex biological samples. acs.orgnih.gov The predicted CCS value for the protonated adduct of this compound ([M+H]⁺) provides a theoretical value for comparison against future experimental data.

ParameterPredicted ValueAdduct
Collision Cross Section (CCS) 134.7 Ų[M+H]⁺

Preclinical Metabolic Fate of Pyrazole Containing Amines

In Vitro Metabolic Stability in Non-Human Biological Systems (e.g., Microsomal Assays)

The in vitro metabolic stability of pyrazole (B372694) derivatives is often assessed using liver microsomes from various preclinical species, such as rats and mice. These assays provide key parameters like half-life (t½) and intrinsic clearance (Clint), which help in predicting the in vivo hepatic clearance of a compound.

Generally, many pyrazole derivatives exhibit good metabolic stability in both human and rat liver microsomes. nih.gov For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally more complex than 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, demonstrated their stability in these in vitro systems. nih.gov The stability of a compound in liver microsomes is a good indicator of its susceptibility to Phase I metabolic enzymes, primarily cytochrome P450s.

While specific data for this compound is not available, the table below presents data for a different pyrazole derivative to illustrate the type of information generated in such studies. It is important to note that the metabolic stability can be significantly influenced by the substituents on the pyrazole ring and the rest of the molecule.

Table 1: In Vitro Metabolic Stability of a Pyrazole Derivative in Rat Liver Microsomes

CompoundSpeciesTest SystemHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
TracazolateRatLiver MicrosomesData not specifiedData not specified
Note: Data for a representative pyrazole-containing compound, Tracazolate, is shown to exemplify metabolic stability assessment. Specific quantitative values for its half-life and intrinsic clearance in rat liver microsomes were not detailed in the available literature, though its metabolites have been extensively characterized in rats. nih.gov

Identification of Metabolizing Enzymes (e.g., Cytochrome P450, Monoamine Oxidase)

The metabolism of pyrazole and its derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Inhibition studies using different CYP inhibitors have pointed to the involvement of the CYP3A family in the metabolism of several pyrazolo[3,4-d]pyrimidine derivatives. nih.govnih.gov Kinetic analyses have confirmed the role of CYP3A4 in the metabolism of these compounds. nih.gov

In mice, pyrazole and its derivatives have been shown to induce the expression of CYP2A5. nih.gov This induction suggests that CYP2A5 may also be involved in the metabolism of pyrazole-containing compounds in this species. The effects of pyrazole and its derivatives on CYP enzyme expression can be complex and may differ between in vivo and in vitro systems. nih.gov

While pyrazole-containing compounds have been investigated as inhibitors of Monoamine Oxidase (MAO), the role of MAO in the metabolism of compounds like this compound has not been extensively detailed in the available literature.

Metabolic Pathways and Metabolite Identification (excluding human studies)

The metabolic pathways for pyrazole derivatives in preclinical species such as rats and dogs involve a variety of biotransformations. Common metabolic reactions include oxidation, dealkylation, and conjugation.

For the parent compound, pyrazole, studies in rats have identified several urinary metabolites, including hydroxylated and conjugated derivatives. researchgate.net Notably, two of the metabolites were found to be conjugated with a pentose, suggesting the formation of pyrazole ribosides. researchgate.net

In studies with more complex pyrazole derivatives like Tracazolate, a pyrazolo[3,4-b]pyridine, a number of metabolites have been characterized in the urine of rats and dogs. The metabolic transformations observed for Tracazolate include:

De-esterification to the corresponding carboxylic acid.

N-deethylation of the pyrazole ring.

Oxidation of the n-butylamino side chain at the gamma-position and at the terminal carbon.

Loss of the n-butylamino group .

Hydroxylation of a methyl group followed by condensation to form a gamma-lactone. nih.gov

For pyrazolo[3,4-d]pyrimidine kinase inhibitors, common metabolic reactions in rat liver microsomes are oxidative dechlorination and N-dealkylation . nih.gov

In a study on the metabolism of a heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), in rats, various phase I and phase II metabolites were identified in urine and feces. The phase I metabolites included hydroxylated products, while phase II metabolites consisted of glucuronide and sulfate (B86663) conjugates. nih.gov Although structurally different, this highlights the common conjugation pathways for amine-containing xenobiotics.

Based on these findings for a range of pyrazole-containing compounds, the likely metabolic pathways for this compound in preclinical species would involve oxidation of the aliphatic chain and the pyrazole ring, as well as potential N-dealkylation if further substituted, followed by conjugation reactions such as glucuronidation.

Emerging Research Directions and Applications

Development of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine as a Chemical Probe

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of its function in cellular or in vivo models. The pyrazole (B372694) scaffold is an attractive starting point for developing such probes due to its versatile chemistry, which allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

While research specifically detailing this compound as a chemical probe is not yet widespread, its structural motifs are characteristic of compounds designed for high target affinity and specificity. The development process for such a probe would involve:

Target Identification: Identifying a specific biological target of interest, such as an enzyme or receptor, where the pyrazole compound shows initial activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to understand how structural modifications affect its binding affinity and selectivity for the target.

Optimization of Properties: Fine-tuning the molecule to improve its cell permeability, metabolic stability, and other properties required for effective use in biological assays.

Validation: Rigorously testing the final probe to confirm its selectivity and mechanism of action in relevant biological systems.

The ultimate goal is to create a tool compound that can be used to reliably interrogate a biological pathway, providing insights that can accelerate the drug discovery process.

Advanced Synthetic Methodologies for Library Generation

The exploration of the chemical space around a lead compound like this compound requires the efficient synthesis of a diverse library of related analogues. Modern synthetic chemistry has moved beyond traditional, often lengthy, synthetic routes to embrace more advanced and efficient methodologies. These approaches are critical for rapidly generating compound libraries for high-throughput screening and structure-activity relationship studies. ias.ac.in

Key advancements in the synthesis of pyrazole derivatives include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. One-pot synthesis of polysubstituted pyrazoles is a prime example. researchgate.net

Catalytic Methods: The use of metal catalysts, such as nano-ZnO or palladium nanoparticles, can facilitate pyrazole ring formation under milder conditions with high selectivity. mdpi.com

Green Chemistry Approaches: Techniques like microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally friendly solvents (e.g., deep eutectic solvents) or even solvent-free conditions are being increasingly adopted to reduce the environmental impact of chemical synthesis. ias.ac.inresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability for the synthesis of pyrazole intermediates.

These methodologies allow chemists to systematically and rapidly modify the pyrazole core and its substituents, enabling a thorough investigation of the chemical space to identify compounds with improved therapeutic properties.

Synthetic MethodologyDescriptionAdvantagesReference
Knorr Pyrazole SynthesisCondensation of 1,3-dicarbonyl compounds with hydrazines.Well-established, versatile for 3,5-disubstituted pyrazoles. researchgate.netwikipedia.org
[3+2] CycloadditionReaction of α-diazoesters and amides with electron-deficient olefins.Provides access to highly diversified pyrazoles. mdpi.com
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reaction rates.Reduced reaction times, increased yields, cleaner reactions. researchgate.net
One-Pot, Multi-component SynthesisCombines multiple reaction steps in a single vessel without isolating intermediates.High efficiency, reduced waste, simpler procedures. researchgate.net

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action (MoA) of a novel compound is fundamental to its development as a therapeutic agent. Omics technologies, which allow for the comprehensive analysis of large sets of biological molecules, are revolutionizing this aspect of drug discovery. nih.gov For a compound like this compound, integrating various omics approaches can provide a holistic view of its effects on biological systems. mdpi.com

Genomics and Transcriptomics: These technologies can identify changes in gene expression that occur in cells or tissues upon treatment with the compound. This can reveal the signaling pathways that are modulated and help identify potential biomarkers of drug response or toxicity. mdpi.com

Proteomics: By analyzing the entire set of proteins in a biological sample, proteomics can identify the direct protein targets of a drug and downstream changes in protein expression and post-translational modifications. mdpi.com

Metabolomics: This approach studies the global profile of metabolites in a system. It can uncover changes in metabolic pathways caused by the compound, providing insights into its functional effects and potential off-target activities. mdpi.commdpi.com

By combining data from these different omics layers, researchers can build detailed models of a drug's MoA, identify potential safety liabilities early in the development process, and discover novel therapeutic applications. nih.govresearchgate.net

Omics TechnologyBiological Molecules AnalyzedApplication in Mechanistic StudiesReference
GenomicsDNAIdentifies genetic factors influencing drug response and toxicity. mdpi.com
TranscriptomicsRNAReveals changes in gene expression patterns to identify affected pathways. mdpi.com
ProteomicsProteinsIdentifies direct drug targets and downstream effects on protein networks. mdpi.com
MetabolomicsMetabolitesUncovers alterations in metabolic pathways and cellular physiology. mdpi.com

Potential Applications Beyond Medicinal Chemistry (e.g., Agrochemicals, Material Science)

The versatility of the pyrazole scaffold extends beyond pharmaceuticals into other important industrial sectors. mdpi.com The same biological activity that makes pyrazole derivatives effective drugs can be harnessed for applications in agriculture and material science. numberanalytics.comrroij.com

Agrochemicals: Many commercial pesticides, herbicides, and fungicides are based on a pyrazole core. researchgate.net These compounds are designed to be highly potent against specific pests or weeds while having favorable environmental profiles. For example, pyraclostrobin (B128455) is a widely used fungicide that contains a pyrazole ring. royal-chem.com The structural features of this compound could serve as a starting point for the design of new agrochemicals with novel modes of action to combat resistance. ontosight.ai

Material Science: Heterocyclic compounds like pyrazoles are integral to the development of advanced materials. Their unique electronic and optical properties make them suitable for use in the synthesis of dyes, conducting polymers, and luminescent materials. numberanalytics.comroyal-chem.comontosight.ai The incorporation of pyrazole moieties can enhance thermal stability and create materials with specialized characteristics for use in electronics and photonics. rroij.com

FieldApplicationExample Compounds/ClassesReference
AgrochemicalsFungicidesPyraclostrobin, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives wikipedia.orgroyal-chem.com
HerbicidesVarious pyrazole-based compounds numberanalytics.comresearchgate.net
InsecticidesPyrazole derivatives targeting insect enzymes researchgate.net
Material ScienceConducting PolymersPolymers incorporating pyrazole moieties rroij.comroyal-chem.com
Luminescent Materials / DyesPyrazoles with unique optical and electronic properties numberanalytics.comontosight.ai

Future Perspectives in Pyrazole-Based Drug Discovery

The pyrazole nucleus is firmly established as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. tandfonline.comnih.gov The number of approved drugs containing a pyrazole ring has grown significantly, with blockbuster drugs used to treat cancers, inflammatory conditions, and infectious diseases. tandfonline.comnih.gov

The future of pyrazole-based drug discovery appears bright and is expected to focus on several key areas:

Targeting Complex Diseases: Pyrazole derivatives will continue to be explored for challenging therapeutic areas, including neurodegenerative diseases, metabolic disorders, and drug-resistant infections. researchgate.net

Precision Medicine: The integration of computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, will enable the design of highly selective pyrazole-based drugs tailored to specific patient populations. researchgate.netconnectjournals.com

Novel Drug Modalities: Beyond traditional small molecule inhibitors, pyrazole scaffolds may be incorporated into new therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, to tackle previously "undruggable" targets.

Integration with Emerging Technologies: The synergy between advanced synthetic methods, high-throughput screening, and AI-driven drug design will accelerate the discovery and optimization of the next generation of pyrazole-based therapeutics. researchgate.netconnectjournals.com

Q & A

Advanced Research Question

  • In Vitro Models : Primary neuronal cultures treated with the compound (1–100 µM) and assessed via calcium imaging (Fluo-4 AM) or patch-clamp electrophysiology .
  • In Vivo Studies : Rodent models (e.g., Morris water maze) dosed intraperitoneally (10–50 mg/kg) to evaluate cognitive effects. Pair with microdialysis to measure extracellular neurotransmitter levels (e.g., serotonin, dopamine) .
  • Mechanistic Probes : Use selective antagonists (e.g., 5-HT₃ receptor blockers) to isolate pathways .

What chromatographic techniques are most effective for separating enantiomers or diastereomers of this compound?

Advanced Research Question
For chiral resolution:

  • HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase and UV detection .
  • SFC : Supercritical CO₂ with 20% methanol co-solvent for faster separation .
    Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) .

How can the compound’s stability under varying pH and temperature conditions be systematically profiled?

Advanced Research Question
Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Advanced Research Question

  • Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce reaction time .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for selective amination .
  • In Situ Monitoring : PAT tools (e.g., FTIR probes) to track intermediate formation and adjust parameters in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.